molecular formula C17H13N7 B11106014 4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine

4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine

Cat. No.: B11106014
M. Wt: 315.3 g/mol
InChI Key: QIJRFRBMVWZFMK-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine is a complex organic compound that features a naphthalene ring, a tetrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the tetrazole derivative with hydrazine.

    Condensation with Pyridine: The final step involves the condensation of the hydrazone with a pyridine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base or acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors or as a component in molecular electronics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine is unique due to its combination of a naphthalene ring, a tetrazole ring, and a pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H13N7

Molecular Weight

315.3 g/mol

IUPAC Name

1-naphthalen-1-yl-N-[(E)-pyridin-4-ylmethylideneamino]tetrazol-5-amine

InChI

InChI=1S/C17H13N7/c1-2-6-15-14(4-1)5-3-7-16(15)24-17(21-22-23-24)20-19-12-13-8-10-18-11-9-13/h1-12H,(H,20,21,23)/b19-12+

InChI Key

QIJRFRBMVWZFMK-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N/N=C/C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)NN=CC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.